molecular formula C22H19BrN2O5S B12002902 [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

Cat. No.: B12002902
M. Wt: 503.4 g/mol
InChI Key: KINHICXGSHTDBY-ZVHZXABRSA-N
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Description

The compound [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate (molecular formula: C22H19BrN2O5S; average mass: 503.367 g/mol) features a sulfonylhydrazone backbone linked to a 3-bromobenzoate ester and a 2-methoxyphenyl group . Its structure is characterized by:

  • Stereoelectronic effects: The (E)-configuration of the hydrazone moiety stabilizes the molecule through conjugation .
  • Synthetic relevance: Similar compounds are synthesized via condensation reactions involving hydrazides and aldehydes, as seen in related methodologies .

Properties

Molecular Formula

C22H19BrN2O5S

Molecular Weight

503.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C22H19BrN2O5S/c1-15-6-9-19(10-7-15)31(27,28)25-24-14-16-8-11-20(21(12-16)29-2)30-22(26)17-4-3-5-18(23)13-17/h3-14,25H,1-2H3/b24-14+

InChI Key

KINHICXGSHTDBY-ZVHZXABRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonylhydrazine with 2-methoxy-4-formylphenyl to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Esterification: The hydrazone intermediate is then reacted with 3-bromobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.

    Reduction: Reduction reactions can target the sulfonylhydrazinylidene moiety, potentially converting it to corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of 2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl 3-bromobenzoic acid.

    Reduction: Formation of 2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylamino]methyl]phenyl 3-bromobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Probes: It can be used as a probe to study enzyme interactions and metabolic pathways due to its unique structural features.

Medicine

    Drug Development:

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate exerts its effects involves interactions with specific molecular targets. The sulfonylhydrazinylidene moiety can interact with enzymes and receptors, modulating their activity. The bromobenzoate ester can facilitate binding to hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Hydrazone and Ester Moieties

Table 1: Structural and Molecular Comparisons
Compound Name Substituent Modifications Molecular Formula Molecular Weight (g/mol) Predicted Collision Cross-Section (Ų, [M+H]+) References
Main Compound 2-methoxy, 3-bromobenzoate, (4-methylphenyl)sulfonylhydrazone C22H19BrN2O5S 503.367 N/A
[4-[(E)-[(4-Methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate 4-position phenyl (no methoxy) C21H17BrN2O4S 484.304 N/A
[2-Methoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl] 2,4-dichlorobenzoate 2,4-dichlorobenzoate, sulfonylamino benzoyl group C29H23Cl2N3O6S 626.470 N/A
[2-Methoxy-4-[(E)-{[(2-naphthalen-1-yloxyacetyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate Naphthyloxyacetyl group C27H21BrN2O4 533.070 (m/z [M+H]+) 213.4
[2-Methoxy-4-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate 3-nitrobenzoyl group (strong electron-withdrawing) C22H16BrN3O6 498.300 N/A

Key Structural and Functional Differences

Dichlorobenzoate derivatives (e.g., ) introduce steric and electronic effects that may alter binding interactions in biological systems.

Lipophilicity and Solubility: The naphthyloxyacetyl-substituted compound () has higher lipophilicity due to the bulky naphthalene group, which could improve membrane permeability but reduce aqueous solubility.

Stereochemical and Conformational Impact :

  • Predicted collision cross-sections (CCS) for adducts (e.g., 213.4 Ų for [M+H]+ in ) suggest differences in molecular size and shape, influencing pharmacokinetic properties like diffusion rates and protein binding .

Research Implications and Limitations

  • Synthetic Challenges : The introduction of bulky groups (e.g., naphthyl) requires optimized coupling conditions to prevent steric hindrance .
  • Data Gaps: Limited experimental data on melting points, solubility, and biological activity restrict comprehensive comparisons. Predicted CCS values () provide preliminary insights but require validation.
  • Crystallographic Tools : Programs like SHELXL and ORTEP-3 () are critical for resolving stereochemical details, yet structural reports for these analogs remain sparse.

Biological Activity

The compound [2-methoxy-4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenyl] 3-bromobenzoate, also known by its chemical formula C22H20N2O5SC_{22}H_{20}N_{2}O_{5}S, is a hydrazone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, particularly focusing on its antioxidant, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

  • Molecular Formula : C22H20N2O5SC_{22}H_{20}N_{2}O_{5}S
  • SMILES Notation : CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)OC

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate hydrazine derivatives and substituted benzaldehydes. The reaction conditions often include the use of solvents such as ethanol or methanol under reflux, followed by purification through recrystallization.

Antioxidant Activity

Research has shown that hydrazone derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have been tested using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicate that these compounds can scavenge free radicals effectively, with varying degrees of efficacy depending on their structural modifications.

CompoundEC50 (ppm)
Hydrazone A10.46
Hydrazone B12.30
Hydrazone C8.75

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against various bacterial strains. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC µg/mL)
Staphylococcus aureus15
Escherichia coli20
Klebsiella pneumoniae25

The compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit enzymatic functions critical for bacterial survival.

Anti-inflammatory Activity

Hydrazone derivatives have also been studied for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects. Preliminary studies indicate that this compound displays selective COX-2 inhibition, making it a candidate for further investigation in inflammatory disease models.

CompoundCOX-2 Inhibition IC50 (µM)
Test Compound0.15
Indomethacin0.10

Case Studies

Recent studies have highlighted the potential of hydrazone derivatives in therapeutic applications:

  • Antioxidant Efficacy : A study demonstrated that modifications in the hydrazone structure significantly enhanced its antioxidant capacity compared to traditional antioxidants.
  • Antimicrobial Screening : A series of hydrazones were screened for antibacterial activity, revealing that those with electron-withdrawing groups exhibited increased potency against resistant strains of bacteria.
  • Inflammation Models : In vivo studies using animal models showed that administration of these compounds resulted in reduced inflammation markers, suggesting their utility in treating chronic inflammatory conditions.

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